molecular formula C19H13ClN2O5S2 B12365673 Hsd17B13-IN-45

Hsd17B13-IN-45

Cat. No.: B12365673
M. Wt: 448.9 g/mol
InChI Key: KRWOZVRVZVETMN-UHFFFAOYSA-N
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Description

Hsd17B13-IN-45 is a potent and selective inhibitor of the enzyme hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and has been implicated in the pathogenesis of nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). The inhibition of HSD17B13 by compounds like this compound offers a potential therapeutic approach for treating these liver diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hsd17B13-IN-45 involves high-throughput screening (HTS) and subsequent optimization. Initially, a library of compounds is screened for inhibitory activity against HSD17B13 using estradiol as a substrate. The selected compound undergoes further optimization to enhance its potency, selectivity, and pharmacokinetic properties .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized synthetic routes. This includes the use of automated systems for high-throughput screening and purification processes to ensure the compound’s purity and efficacy .

Mechanism of Action

Hsd17B13-IN-45 exerts its effects by binding to the active site of HSD17B13, inhibiting its enzymatic activity. This inhibition prevents the conversion of 17-ketosteroids to 17-hydroxysteroids, thereby reducing lipid droplet formation in the liver. The molecular targets involved include the NAD+ cofactor and the active site residues of HSD17B13 .

Properties

Molecular Formula

C19H13ClN2O5S2

Molecular Weight

448.9 g/mol

IUPAC Name

4-[[2-[2-(2-chlorophenyl)ethynyl]-1,3-thiazol-4-yl]sulfonylamino]-3-methoxybenzoic acid

InChI

InChI=1S/C19H13ClN2O5S2/c1-27-16-10-13(19(23)24)6-8-15(16)22-29(25,26)18-11-28-17(21-18)9-7-12-4-2-3-5-14(12)20/h2-6,8,10-11,22H,1H3,(H,23,24)

InChI Key

KRWOZVRVZVETMN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)NS(=O)(=O)C2=CSC(=N2)C#CC3=CC=CC=C3Cl

Origin of Product

United States

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